molecular formula C16H23NO4 B2818919 N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylbenzamide CAS No. 2309728-77-4

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylbenzamide

Cat. No.: B2818919
CAS No.: 2309728-77-4
M. Wt: 293.363
InChI Key: DRWINBGRQZSQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylbenzamide is a chemical compound with a complex structure that includes a tetrahydrofuran ring, a hydroxyethoxy group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran ring, followed by the introduction of the hydroxyethoxy group. The final step involves the coupling of the tetrahydrofuran derivative with 2,5-dimethylbenzoyl chloride under appropriate reaction conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide
  • N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
  • N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-phenylpropanamide

Uniqueness

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylbenzamide is unique due to the presence of the dimethylbenzamide moiety, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-12-3-4-13(2)14(9-12)15(19)17-10-16(21-8-6-18)5-7-20-11-16/h3-4,9,18H,5-8,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWINBGRQZSQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2(CCOC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.